2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
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Overview
Description
2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound featuring a pyridine ring substituted with a thioether linkage to a piperidine ring, which is further substituted with a 3-chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a chlorinated aromatic compound under basic conditions.
Sulfonylation: The piperidine intermediate is then sulfonylated using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the 3-chlorophenylsulfonyl group.
Thioether Formation: The final step involves the reaction of the sulfonylated piperidine with 2-chloropyridine in the presence of a thiol reagent, such as sodium thiomethoxide, to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro group on the aromatic ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group can enhance binding affinity to biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory agents, analgesics, and antipsychotics. The specific activity of 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine would depend on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine: Similar structure but with a different position of the chlorine atom.
2-(((1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine: Bromine instead of chlorine.
2-(((1-((3-Methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine: Methyl group instead of chlorine.
Uniqueness
The unique combination of the 3-chlorophenylsulfonyl group and the thioether linkage to the pyridine ring distinguishes 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine from its analogs. This specific structure may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c18-15-4-3-5-16(12-15)24(21,22)20-10-7-14(8-11-20)13-23-17-6-1-2-9-19-17/h1-6,9,12,14H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYUXHJNDIFAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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